(3S)-3-ethylpyrrolidine hydrochloride

Description

Structural and Physicochemical Characterization

Molecular Structure and Isomerism

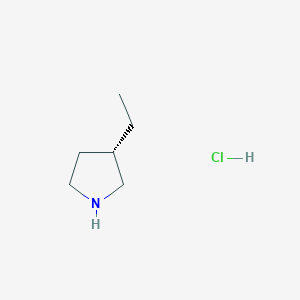

The molecular structure of (3S)-3-ethylpyrrolidine hydrochloride represents a five-membered saturated nitrogen-containing heterocycle with an ethyl substituent positioned at the third carbon atom. The compound belongs to the pyrrolidine family, characterized by its distinctive ring structure that contributes to its unique chemical properties and biological activities. The hydrochloride salt form enhances the compound's stability and solubility characteristics compared to its free base counterpart, making it more suitable for various research and synthetic applications.

The structural framework consists of a pyrrolidine ring system where the ethyl group attachment creates a chiral center, resulting in stereoisomeric forms that exhibit different biological and chemical properties. The canonical SMILES representation Cl.CC[C@@H]1CNCC1 accurately depicts the three-dimensional arrangement of atoms within the molecule. This structural configuration influences the compound's reactivity patterns and its ability to participate in various chemical transformations, particularly those requiring specific stereochemical outcomes.

The molecular connectivity follows a systematic pattern where the nitrogen atom occupies the first position of the five-membered ring, with the ethyl substituent attached to the third carbon position. This arrangement creates a defined spatial orientation that affects the compound's interaction with other molecules and its overall chemical behavior. The presence of the hydrochloride salt formation involves ionic interaction between the protonated nitrogen center and the chloride anion, contributing to the compound's crystalline properties and enhanced water solubility.

Absolute Configuration and Chirality

The absolute configuration of this compound is designated by the (3S) nomenclature, indicating the specific stereochemical arrangement at the third carbon position of the pyrrolidine ring. This stereochemical specification follows the Cahn-Ingold-Prelog priority rules, where the (S) configuration denotes the spatial arrangement of substituents around the chiral center. The presence of this chiral center creates enantiomeric possibilities, with the (3S) form representing one specific three-dimensional arrangement that differs from its (3R) counterpart.

The chirality center at the third position significantly influences the compound's biological activity and chemical reactivity, as different enantiomers can exhibit markedly different pharmacological properties. The specific (S) configuration affects how the molecule interacts with biological systems, particularly enzyme binding sites and receptor molecules that demonstrate enantioselectivity. This stereochemical property makes the compound valuable for developing chiral building blocks in pharmaceutical synthesis, where precise stereochemical control is essential for achieving desired therapeutic outcomes.

The molecular geometry around the chiral center demonstrates tetrahedral coordination, with the ethyl group, two ring carbon atoms, and the hydrogen atom occupying the four coordination positions. This arrangement creates a defined three-dimensional shape that influences molecular recognition processes and stereospecific chemical reactions. The maintenance of stereochemical integrity during synthesis and storage represents a critical consideration for applications requiring enantiomerically pure materials.

X-ray Crystallography and Conformational Analysis

While specific X-ray crystallographic data for this compound was not extensively detailed in the available sources, the compound's conformational characteristics can be inferred from its structural features and related pyrrolidine derivatives. The five-membered pyrrolidine ring typically adopts envelope or half-chair conformations due to the inherent flexibility of the saturated heterocycle. The presence of the ethyl substituent at the third position influences the ring's preferred conformational states by introducing steric interactions that favor specific spatial arrangements.

The hydrochloride salt formation contributes to the compound's crystalline structure through ionic interactions between the protonated nitrogen atom and chloride ions. These electrostatic interactions likely create ordered crystal lattice arrangements that enhance the compound's stability and influence its physical properties such as melting point and solubility characteristics. The crystal packing arrangements would be expected to maximize favorable intermolecular interactions while minimizing steric clashes between adjacent molecules.

Conformational analysis reveals that the ethyl substituent can adopt different rotational orientations relative to the pyrrolidine ring, creating multiple low-energy conformers. The preferred conformations would be those that minimize steric hindrance between the ethyl group and adjacent ring substituents while maintaining optimal orbital overlap for electronic stability. Dynamic conformational interconversion occurs at room temperature, allowing the molecule to access different spatial arrangements that may be relevant for its chemical reactivity and biological interactions.

Physicochemical Properties

The physicochemical properties of this compound reflect its ionic nature and organic structural features, resulting in characteristics that make it suitable for various synthetic and research applications. The compound demonstrates enhanced water solubility compared to its free base form due to the presence of the hydrochloride salt, which facilitates dissolution in polar solvents through ion-dipole interactions. This improved solubility profile contributes to its utility in aqueous reaction systems and pharmaceutical formulations where water-based processing is preferred.

The molecular weight of 135.64 g/mol positions the compound within an optimal range for synthetic building block applications, providing sufficient molecular complexity while maintaining manageable handling characteristics. The relatively low molecular weight facilitates purification processes and allows for efficient incorporation into larger molecular frameworks during multi-step synthesis sequences. The compound's physical form as a crystalline solid under standard conditions contributes to its stability and ease of storage, while the ionic nature provides distinct identification characteristics through various analytical methods.

Temperature-dependent properties play a crucial role in determining optimal storage and handling conditions for the compound. The ionic structure contributes to thermal stability within typical laboratory temperature ranges, while the organic pyrrolidine framework provides appropriate volatility characteristics for various analytical and synthetic procedures. The balance between ionic and organic character creates a compound with favorable processing properties that combine the benefits of salt formation with the reactivity of nitrogen-containing heterocycles.

Solubility, Melting/Boiling Points, and LogP Values

The solubility characteristics of this compound demonstrate significant water solubility due to its ionic hydrochloride salt formation, which enables dissolution through ion-dipole interactions with water molecules. This enhanced aqueous solubility represents a marked improvement over the free base form, making the compound more accessible for water-based synthetic procedures and analytical methods. The polar nature of the hydrochloride salt allows for ready dissolution in protic solvents, while maintaining some solubility in polar aprotic systems depending on their ability to solvate ionic species.

The LogP value of 1.02 indicates moderate lipophilicity, reflecting the balance between the hydrophilic ionic character and the lipophilic organic pyrrolidine structure. This intermediate LogP value suggests favorable distribution characteristics for biological systems, where moderate lipophilicity often correlates with improved membrane permeability and bioavailability. The relatively low LogP value also indicates good solubility in polar solvent systems, which enhances the compound's utility in various synthetic transformations that require polar reaction media.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 135.64 g/mol | |

| LogP | 1.02 | |

| Storage Temperature | +4°C (refrigerated) | |

| Physical Form | Crystalline solid |

Thermal property data for specific melting and boiling points were not extensively documented in the available sources, though storage recommendations suggest refrigerated conditions around +4°C for optimal stability. The crystalline nature of the hydrochloride salt typically results in defined melting characteristics that can serve as identification parameters during analytical characterization. Temperature stability considerations indicate that the compound maintains integrity under standard laboratory conditions while benefiting from cool storage to prevent potential degradation or moisture absorption.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound provides comprehensive structural identification through multiple analytical techniques that confirm molecular identity and purity. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts corresponding to the pyrrolidine ring protons, ethyl substituent signals, and exchangeable protons associated with the hydrochloride salt formation. The 1H nuclear magnetic resonance spectrum would display distinctive multipicity patterns reflecting the stereochemical environment around the chiral center and the conformational dynamics of the five-membered ring system.

The 13C nuclear magnetic resonance spectrum provides carbon framework identification, with chemical shifts corresponding to the pyrrolidine ring carbons, the ethyl substituent carbons, and the quaternary carbon bearing the ethyl group. The stereochemical configuration influences the chemical shift patterns through subtle effects on electronic environment and conformational preferences. Integration patterns and coupling constants provide additional structural confirmation and help distinguish between possible stereoisomeric forms of the compound.

Mass spectrometry analysis reveals molecular ion peaks consistent with the molecular formula C6H14ClN, with characteristic fragmentation patterns that reflect the pyrrolidine ring structure and ethyl substituent. The protonated molecular ion would appear at m/z values corresponding to the addition of hydrogen to the molecular weight, while fragmentation would produce daughter ions through loss of the ethyl group, ring opening, or other characteristic organic fragmentation pathways. Infrared spectroscopy identifies functional group characteristics, including carbon-hydrogen stretching modes, carbon-nitrogen bonds, and ionic interactions associated with the hydrochloride salt formation.

Stability and Degradation Pathways

The stability profile of this compound demonstrates good chemical stability under appropriate storage conditions, with the hydrochloride salt formation contributing to enhanced stability compared to the free base form. The ionic nature of the compound provides protection against certain degradation pathways while creating specific storage requirements to maintain optimal stability over extended periods. The compound shows stability under standard laboratory conditions when stored properly, though certain environmental factors can influence degradation rates and pathways.

Moisture sensitivity represents a primary consideration for stability maintenance, as hygroscopic behavior can lead to hydrolysis reactions or salt form conversion that affects the compound's purity and handling characteristics. The recommended refrigerated storage conditions help minimize temperature-induced degradation processes while reducing the potential for moisture absorption that could compromise stability. Light sensitivity considerations may also apply, as many nitrogen-containing heterocycles demonstrate photochemical reactivity that can lead to unwanted side products or stereochemical changes.

Potential degradation pathways include hydrolysis reactions that could affect the ionic salt structure, oxidation processes involving the nitrogen atom or carbon centers, and thermal decomposition at elevated temperatures. The pyrrolidine ring system generally demonstrates good stability toward ring-opening reactions under mild conditions, though harsh acidic or basic conditions could potentially lead to structural modifications. pH considerations play a role in stability, as extreme pH conditions might affect the salt formation or promote unwanted chemical transformations that compromise the compound's integrity and analytical characteristics.

Structure

2D Structure

Propriétés

IUPAC Name |

(3S)-3-ethylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-2-6-3-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRGUQNCCWBFNJ-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

235094-03-8 | |

| Record name | Pyrrolidine, 3-ethyl-, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=235094-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Preparation via Chiral Aminohydroxybutyric Acid Derivatives

A prominent industrially scalable method involves starting from (3S)-aminohydroxybutyric acid, which undergoes esterification, cyclization, and reduction steps to yield (3S)-pyrrolidin-3-ol derivatives, which can be further converted to the hydrochloride salt. This method is notable for its high optical purity and suitability for GMP production.

Esterification: The aminohydroxybutyric acid is esterified with methanol in the presence of sulfuric acid or acetyl chloride, forming a methyl ester hydrochloride intermediate. This is typically done at 55-65 °C for 2-4 hours with precise equivalents of acetyl chloride (around 2.0 eq.) to optimize yield.

Cyclization and Lactam Formation: The methyl ester intermediate undergoes cyclization to form a lactam ring, which is a key intermediate.

Reduction: The lactam is reduced using sodium borohydride in diglyme, followed by acid treatment (concentrated sulfuric acid) at 25-80 °C for 12 hours, yielding (3S)-pyrrolidin-3-ol.

Formation of Hydrochloride Salt: The free base is converted to the hydrochloride salt by treatment with HCl, affording the desired product with high optical and chemical purity.

- High overall yield (~44% theoretical over 4 steps).

- High optical purity, critical for pharmaceutical applications.

- Scalability and GMP compliance.

| Step | Reaction Description | Conditions | Yield/Notes |

|---|---|---|---|

| (a) | Esterification of aminohydroxybutyric acid | Methanol, acetyl chloride, 55-65 °C, 2-4 h | Formation of methyl ester hydrochloride intermediate |

| (b) | Cyclization to lactam | Potassium carbonate, water | Formation of lactam intermediate |

| (c) | Reduction of lactam to pyrrolidin-3-ol | NaBH4 in diglyme, then H2SO4, 25-80 °C, 12 h | High purity free base obtained |

| (d) | Conversion to hydrochloride salt | HCl treatment | Pure (3S)-pyrrolidin-3-ol hydrochloride |

This method is detailed in patent EP4382529A1, which emphasizes its cost-effectiveness, safety, and suitability for industrial production with crystalline intermediates facilitating purification.

Alternative Synthetic Routes via Conjugate Addition and Hydrolysis

Research literature describes the preparation of pyrrolidine analogues through conjugate addition of cyclic malonate derivatives to enones, followed by hydrolysis and decarboxylation steps. Although these methods are more common for analogues, they provide insight into alternative synthetic approaches for chiral pyrrolidines.

- Conjugate Addition: Cyclic malonates add to enones to form key intermediates with controlled stereochemistry.

- Hydrolysis and Decarboxylation: Acidic or basic hydrolysis removes protecting groups and decarboxylates intermediates to yield the pyrrolidine core.

- Hydroboration: For some analogues, hydroboration of olefins is used to introduce substituents like ethyl groups.

Yields vary, with some steps achieving 70-90%, but overall yields may be lower due to multiple steps and purification requirements.

While this approach is more common for analogues with additional functional groups (e.g., triazoles or tetrazoles), it demonstrates the synthetic flexibility for preparing substituted pyrrolidines.

Microwave-Assisted Synthesis and Other Methods

Microwave irradiation has been applied to accelerate synthetic steps in related nitrogen-containing heterocycles, improving yields and reducing reaction times.

- For example, synthesis of piperazine derivatives under microwave irradiation achieved yields above 85% with reaction times reduced to minutes.

- Such techniques may be adapted to pyrrolidine derivatives to enhance efficiency, although specific reports on (3S)-3-ethylpyrrolidine hydrochloride are limited.

This method involves:

- Chlorination and substitution reactions under microwave conditions.

- Use of pulse heating and monitoring by TLC.

- Improved yields and cleaner reactions compared to conventional heating.

While this method is promising for related compounds, direct application to this compound requires further research.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity/Notes | Scalability |

|---|---|---|---|---|---|

| Chiral aminohydroxybutyric acid route | (3S)-Aminohydroxybutyric acid | Methanol, acetyl chloride, NaBH4, H2SO4 | ~44% over 4 steps | High optical and chemical purity; GMP compatible | Industrial scale |

| Conjugate addition and hydrolysis | Enone, cyclic malonate | Acid/base hydrolysis, hydroboration | 28-89% per step | Good stereochemical control; multi-step | Lab scale |

| Microwave-assisted synthesis | Related nitrogen heterocycles | Thionyl chloride, microwave irradiation | 85-95% (related compounds) | Faster reactions, high yield | Potentially scalable |

Research Findings and Considerations

- The aminohydroxybutyric acid route is the most documented and industrially relevant method for preparing this compound with high purity.

- Optical purity is critical; the method ensures enantiomeric excess suitable for pharmaceutical use.

- Use of crystalline intermediates facilitates purification and regulatory compliance.

- Alternative methods provide synthetic flexibility but may require more steps or complex purification.

- Microwave-assisted methods offer potential for process intensification but need adaptation for this specific compound.

Analyse Des Réactions Chimiques

Alkylation and Acylation Reactions

The protonated amine in (3S)-3-ethylpyrrolidine hydrochloride can undergo alkylation or acylation after neutralization to the free base. For example:

-

Alkylation : Reaction with ethyl bromide in the presence of sodium hydride (NaH) yields N-ethyl derivatives.

-

Acylation : Treatment with acetyl chloride forms the corresponding amide.

Representative Conditions :

| Reaction Type | Reagents | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| N-Alkylation | Ethyl bromide, NaH | THF | 0–25°C | 85% | |

| N-Acylation | Acetyl chloride, Et₃N | CH₂Cl₂ | 0°C → RT | 78% |

Stereospecific Substitution Reactions

The (3S) configuration influences reactivity in SN2-type substitutions. For instance:

-

Azide Substitution : Treatment with sodium azide (NaN₃) in DMF at 80°C induces an SN2 reaction at the C3 position, yielding (3R)-3-azidopyrrolidine with inversion of configuration .

-

Mesylation : Reaction with methanesulfonyl chloride (MsCl) forms a mesylate intermediate, enabling further nucleophilic displacement .

Mechanistic Insight :

The stereochemical outcome is consistent with a backside displacement mechanism, as demonstrated in related pyrrolidine systems .

Oxidation and Reduction

-

Oxidation : The ethyl group is resistant to mild oxidants but can be oxidized to a ketone under strong conditions (e.g., KMnO₄/H₂SO₄).

-

Reduction : While the pyrrolidine ring is already saturated, catalytic hydrogenation (Pd/C, H₂) can reduce azide intermediates to amines .

Example Reaction Pathway :

-

(3S)-3-ethylpyrrolidine → (3S)-3-azidopyrrolidine (NaN₃, DMF, 80°C) .

-

Azide reduction → (3S)-3-aminopyrrolidine (Pd/C, H₂, 90% yield) .

Ring-Opening and Functionalization

Under acidic conditions, the pyrrolidine ring can undergo ring-opening reactions:

-

Hydrolysis : Prolonged exposure to HCl at elevated temperatures (120–160°C) cleaves the ring, forming linear amines.

Conditions and Outcomes :

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, 140°C, 8h | 3-Ethyl-4-aminobutanolic acid | 65% |

Comparative Reactivity Data

Applications De Recherche Scientifique

Medicinal Chemistry

(3S)-3-ethylpyrrolidine hydrochloride has been investigated for its role as a building block in the synthesis of various pharmaceutical compounds. Its chiral nature allows it to be utilized in the development of drugs with specific stereochemical configurations, which can enhance therapeutic efficacy and reduce side effects.

Synthesis of Bioactive Compounds

Research indicates that this compound can serve as an intermediate in the synthesis of complex heterocyclic compounds. For instance, it has been used in the preparation of pyrrolidine-based derivatives that exhibit anti-cancer properties and other pharmacological activities .

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound possess antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics .

Biological Studies

The compound is also significant in biological research, particularly in cell culture and analysis.

Buffering Agent

This compound functions as a non-ionic organic buffering agent in cell cultures. Its pH stability (6-8.5) makes it suitable for maintaining optimal conditions for cell growth and experimentation .

Neuropharmacology

Given its structural similarity to neurotransmitters, there is ongoing research into its effects on neuronal activity and potential applications in treating neurological disorders. Preliminary studies suggest that it may influence synaptic transmission and neuroprotection .

Industrial Applications

In addition to its roles in medicinal chemistry and biology, this compound has potential applications in various industrial processes.

Chemical Manufacturing

The compound can be utilized as a reagent or catalyst in chemical reactions, particularly those requiring chiral substrates. Its ability to facilitate asymmetric synthesis is valuable in producing fine chemicals and pharmaceuticals .

Material Science

Research into the use of this compound in developing new materials, such as polymers with enhanced properties, is underway. Its unique chemical structure may impart desirable characteristics to composite materials .

Case Studies

Mécanisme D'action

The mechanism of action of (3S)-3-ethylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target molecules, thereby modulating their activity.

Comparaison Avec Des Composés Similaires

Substituent Effects on Physicochemical Properties

The table below compares (3S)-3-ethylpyrrolidine hydrochloride with structurally related pyrrolidine derivatives:

Key Observations :

- Solubility: Methyl and methoxy derivatives exhibit higher aqueous solubility than ethyl or cyano analogs due to reduced hydrophobicity .

- Functional Group Diversity: Cyano and ester groups (e.g., 3-cyano-3-methylpyrrolidine HCl) introduce sites for further chemical modifications, expanding utility in medicinal chemistry .

Crystallographic and Hydrogen-Bonding Patterns

While this compound’s crystal structure is unreported, related compounds demonstrate:

- Chloride as Hydrogen-Bond Acceptor : In ’s dihydroxy-pyrrolidine HCl, chloride forms a tetrahedral hydrogen-bond network with ammonium and hydroxyl groups, stabilizing the lattice .

- Layered Packing: Polar/nonpolar layer segregation (e.g., ’s adamantyl-pyrrolidine HCl) enhances thermal stability and influences dissolution rates .

These features suggest that this compound likely adopts similar packing motifs, with its ethyl group contributing to nonpolar layer formation.

Activité Biologique

(3S)-3-ethylpyrrolidine hydrochloride is a chiral organic compound with significant implications in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C6H14ClN

- Molecular Weight : 135.64 g/mol

- Structure : The compound consists of a five-membered pyrrolidine ring with an ethyl group at the third carbon, contributing to its unique steric and electronic properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Its mechanism can involve:

- Enzyme Inhibition/Activation : The compound may act as an inhibitor or activator depending on the target enzyme's nature. This interaction can modulate enzymatic pathways crucial for various biological processes.

- Receptor Binding : It has been shown to interact with opioid receptors, suggesting potential analgesic properties. Studies indicate that both enantiomers (3S and 3R) exhibit similar abilities to block these receptors, which is atypical as most drugs show stereospecific effects .

Pharmacological Studies

- Analgesic Properties : Research indicates that this compound can influence pain thresholds in animal models, similar to opioid analgesics. In experiments, doses around 1 mg/kg were effective in modulating pain responses .

- Ligand Properties : The compound serves as a ligand in various biochemical assays, providing insights into enzyme mechanisms and receptor interactions. Its chiral nature allows for selective binding, enhancing its utility in drug design.

Comparison with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| (3S)-3-methylpyrrolidine hydrochloride | Moderate analgesic effects | Methyl substitution at the third carbon |

| (3S)-3-propylpyrrolidine hydrochloride | Enhanced binding affinity | Propyl group increases steric bulk |

| (3R)-3-ethylpyrrolidine hydrochloride | Similar receptor interactions | Chiral counterpart with distinct pharmacokinetics |

Case Studies

- Opioid Receptor Interaction : A study examined the effects of this compound on opioid receptors in vitro. Results indicated that both enantiomers could effectively block these receptors without significant differences in efficacy compared to racemic mixtures .

- Pain Threshold Modulation : In a controlled experiment involving rodents, administration of this compound resulted in a statistically significant increase in pain threshold compared to control groups, supporting its potential as an analgesic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for obtaining enantiopure (3S)-3-ethylpyrrolidine hydrochloride, and how can stereochemical purity be validated?

- Methodological Answer : Enantiopure synthesis typically involves asymmetric catalysis or resolution of racemic mixtures. For example, chiral auxiliaries or enzymes (e.g., lipases) can be used to resolve intermediates. Stereochemical validation requires chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) or polarimetry. Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial arrangements, while single-crystal X-ray diffraction provides definitive stereochemical assignments .

Q. How should researchers handle contradictions in spectroscopic data (e.g., NMR, IR) during structural characterization of this compound?

- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects, proton exchange, or impurities. Re-measure spectra under standardized conditions (e.g., deuterated solvents, controlled pH). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation. For IR, compare experimental carbonyl or ammonium peaks with computational simulations (e.g., DFT calculations) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in aqueous or acidic conditions?

- Methodological Answer : Use nitrile gloves and sealed goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of HCl vapors during solvolysis. Neutralize waste with 10% sodium bicarbonate before disposal. Store separately from oxidizing agents, as tertiary amines can form reactive intermediates under acidic conditions .

Advanced Research Questions

Q. How do intermolecular hydrogen-bonding networks influence the crystallographic packing of this compound, and what methodologies can map these interactions?

- Methodological Answer : Hydrogen-bonding patterns in crystals are analyzed via single-crystal X-ray diffraction. Chloride ions often act as hydrogen-bond acceptors, forming tetrahedral geometries with NH₃⁺ and hydroxyl groups. Software like Mercury (CCDC) visualizes interactions, while Hirshfeld surface analysis quantifies contact contributions (e.g., H···Cl, O···H). Compare packing motifs with related pyrrolidine derivatives to identify steric or electronic trends .

Q. What strategies can resolve low yields in the alkylation step of this compound synthesis?

- Methodological Answer : Low yields may result from competing elimination reactions. Optimize reaction conditions by:

- Using bulky bases (e.g., LDA) to favor SN2 over E2 pathways.

- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems.

- Monitoring temperature (<0°C) to suppress side reactions. Validate intermediates via in-situ FTIR or LC-MS .

Q. How does the stereochemistry of the ethyl group in this compound affect its biological activity in receptor-binding assays?

- Methodological Answer : Stereochemistry impacts binding affinity to chiral targets (e.g., GPCRs). Perform comparative assays using both (3S) and (3R) enantiomers. Use surface plasmon resonance (SPR) or radioligand binding to measure dissociation constants (Kd). Molecular docking (e.g., AutoDock Vina) can predict binding poses, highlighting steric clashes or favorable interactions in the (3S) configuration .

Q. What analytical techniques are suitable for detecting trace impurities in this compound, and how can their origins be traced?

- Methodological Answer : Use UPLC-MS with a C18 column and charged aerosol detection (CAD) for non-UV-active impurities. For halogenated byproducts, employ ICP-MS. Impurity profiling requires spiking experiments with suspected intermediates (e.g., ethylpyrrolidine precursors) and kinetic studies to identify step-specific degradation pathways .

Experimental Design & Data Analysis

Q. How can researchers design a stability study for this compound under varying pH and temperature conditions?

- Methodological Answer : Use accelerated stability protocols per ICH guidelines:

- Prepare solutions in buffers (pH 1–13) and store at 25°C, 40°C, and 60°C.

- Sample at intervals (0, 1, 3, 6 months) and analyze via HPLC for degradation products (e.g., pyrrolidine lactams). Kinetic modeling (Arrhenius equation) predicts shelf life under standard conditions .

Q. What computational methods assist in predicting the solubility and partition coefficient (log P) of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.